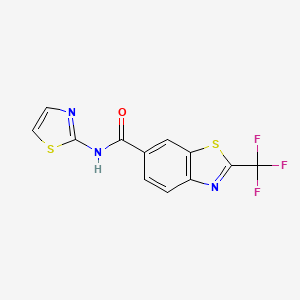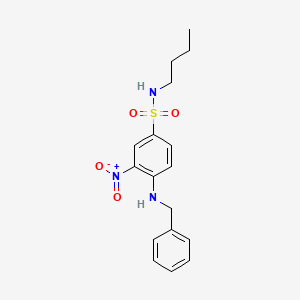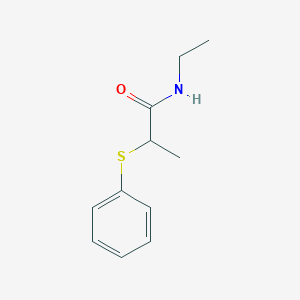![molecular formula C19H20BrN3O4 B5175830 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5175830.png)
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine, commonly known as BAN, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of BAN is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, BAN has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can prevent the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects
BAN has been shown to have various biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of oxidative stress and inflammation, which are both implicated in the development of various diseases. BAN has also been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are important for mood regulation and cognitive function.
実験室実験の利点と制限
One advantage of using BAN in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using BAN is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or receptors.
将来の方向性
There are several future directions for the study of BAN. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for BAN, as well as its potential side effects and toxicity. Another area of interest is its potential use in the treatment of neurological disorders. Studies are needed to determine its efficacy in animal models and human clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of BAN and its potential interactions with other drugs and compounds.
合成法
The synthesis of BAN involves the reaction between 4-bromo-3-methylphenol and 4-nitrobenzoyl chloride in the presence of triethylamine, followed by the reaction with piperazine in the presence of sodium hydride. The resulting product is then purified through column chromatography to obtain pure BAN.
科学的研究の応用
BAN has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. BAN has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that BAN can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
特性
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O4/c1-14-12-17(6-7-18(14)20)27-13-19(24)22-10-8-21(9-11-22)15-2-4-16(5-3-15)23(25)26/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMPWEHCNHWZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5175750.png)

![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)
![7-(5-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5175764.png)

![N-1,3-benzodioxol-5-yl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5175775.png)
![2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5175789.png)


![2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5175807.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5175820.png)
![N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5175828.png)